molecular formula C22H23BrN8O2 B11116862 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11116862
M. Wt: 511.4 g/mol
InChI Key: OXOAXNSZNGDGOU-ZVHZXABRSA-N
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Description

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring, a bromobenzylidene group, and nitrophenyl and cyclohexyl substituents. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-cyclohexyl-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromobenzylidene and nitrophenyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-bromobenzylidene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one
  • 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of functional groups. The presence of the triazine ring, along with the bromobenzylidene and nitrophenyl groups, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H23BrN8O2

Molecular Weight

511.4 g/mol

IUPAC Name

4-N-[(E)-(3-bromophenyl)methylideneamino]-6-N-cyclohexyl-2-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H23BrN8O2/c23-16-6-4-5-15(13-16)14-24-30-22-28-20(25-17-7-2-1-3-8-17)27-21(29-22)26-18-9-11-19(12-10-18)31(32)33/h4-6,9-14,17H,1-3,7-8H2,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

OXOAXNSZNGDGOU-ZVHZXABRSA-N

Isomeric SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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